molecular formula C12H16N2O3S B249293 [4-(METHYLSULFONYL)PIPERAZINO](PHENYL)METHANONE

[4-(METHYLSULFONYL)PIPERAZINO](PHENYL)METHANONE

Katalognummer: B249293
Molekulargewicht: 268.33 g/mol
InChI-Schlüssel: MHTISYOSPFULJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[4-(METHYLSULFONYL)PIPERAZINO](PHENYL)METHANONE is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a benzoyl group attached to the nitrogen atom of the piperazine ring and a methylsulfonyl group attached to the other nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

[4-(METHYLSULFONYL)PIPERAZINO](PHENYL)METHANONE can be synthesized through several methodsThe reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the synthesis of 1-benzoyl-4-(methylsulfonyl)piperazine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

[4-(METHYLSULFONYL)PIPERAZINO](PHENYL)METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

[4-(METHYLSULFONYL)PIPERAZINO](PHENYL)METHANONE has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-benzoyl-4-(methylsulfonyl)piperazine involves its interaction with specific molecular targets. The benzoyl group can interact with enzymes or receptors, while the methylsulfonyl group can enhance the compound’s solubility and stability. The piperazine ring can interact with various biological pathways, leading to potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

[4-(METHYLSULFONYL)PIPERAZINO](PHENYL)METHANONE is unique due to the presence of both the benzoyl and methylsulfonyl groups, which confer specific chemical and biological properties. This combination enhances its solubility, stability, and potential interactions with biological targets, making it a valuable compound in medicinal chemistry and organic synthesis .

Eigenschaften

Molekularformel

C12H16N2O3S

Molekulargewicht

268.33 g/mol

IUPAC-Name

(4-methylsulfonylpiperazin-1-yl)-phenylmethanone

InChI

InChI=1S/C12H16N2O3S/c1-18(16,17)14-9-7-13(8-10-14)12(15)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3

InChI-Schlüssel

MHTISYOSPFULJR-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2

Kanonische SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.